1-Acetyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
1-Acetyl-3’-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and thiazolidine ring system, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 1-Acetyl-3’-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can be achieved through various synthetic routes. One common method involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and an aromatic aldehyde in the presence of a base such as potassium hydroxide (KOH) in a solvent like 1,4-dioxane . The reaction can also be conducted under solvent-free conditions, which is more environmentally friendly .
Chemical Reactions Analysis
1-Acetyl-3’-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-3’-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3’-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. The indole and thiazolidine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Acetyl-3’-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione include other indole-based and thiazolidine-based compounds. For example:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
Thiazolidinediones: A class of compounds used as antidiabetic agents, featuring the thiazolidine ring.
The uniqueness of 1-Acetyl-3’-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure, combining both indole and thiazolidine rings, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H12ClFN2O3S |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
1'-acetyl-3-(3-chloro-4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C18H12ClFN2O3S/c1-10(23)21-15-5-3-2-4-12(15)18(17(21)25)22(16(24)9-26-18)11-6-7-14(20)13(19)8-11/h2-8H,9H2,1H3 |
InChI Key |
UIBCOTYLBQPBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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